molecular formula C₁₄H₂₄O₈ B022696 Valproic acid glucuronide CAS No. 60113-83-9

Valproic acid glucuronide

Cat. No. B022696
CAS RN: 60113-83-9
M. Wt: 320.34 g/mol
InChI Key: XXKSYIHWRBBHIC-JVWRJRKNSA-N
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Description

Synthesis Analysis

Valproic acid glucuronide is synthesized in the liver by the action of UDP-glucuronosyltransferase enzymes on valproic acid. The glucuronidation process enhances the solubility of valproic acid, facilitating its excretion. Research has shown that the glucuronide conjugate undergoes pH-dependent rearrangement to form beta-glucuronidase-resistant isomers, indicating the complexity of its metabolism and the importance of understanding its synthesis for therapeutic monitoring (Dickinson, Hooper, & Eadie, 1984).

Molecular Structure Analysis

Valproic acid glucuronide's structure includes the valproate moiety linked to glucuronic acid. This linkage increases its hydrophilicity compared to valproic acid. The molecular rearrangements it undergoes, such as acyl migration and isomerization, result in various structural isomers that may have different biological and pharmacological properties.

Chemical Reactions and Properties

The glucuronide conjugate of valproic acid participates in various chemical reactions, including hydrolysis and rearrangement. These reactions can lead to the formation of different isomers and metabolites, some of which may resist hydrolysis by beta-glucuronidase, affecting the drug's metabolism and disposition in the body (Dickinson et al., 1984).

Scientific Research Applications

  • Enzymatic Synthesis for Drug Interaction Investigation : A study reported the high-yield enzymatic synthesis of 1-0-valproyl-D-glucopyranuronic acid, the primary metabolite of valproic acid, for investigating drug interactions with carbenin® (Naotoshi et al., 2010).

  • Inhibition of Glucuronidation Reactions : Valproic acid inhibits drug and steroid glucuronidation by various UGT isoforms, suggesting that its inhibition of these reactions is not always due to simple competitive inhibition (Ethell, Anderson, & Burchell, 2003).

  • Impact on Clozapine Metabolism : The use of valproic acid with clozapine leads to complex changes in clozapine metabolism, including reduced N-desmethylclozapine levels and increased 5N-glucuronide formation (Smith et al., 2022).

  • Identification and Quantification in Intoxication : 1H NMR spectroscopy effectively identifies and quantifies valproic acid intoxication and its glucuronide, demonstrating clinical usefulness in analyzing urine samples (Azaroual et al., 1999).

  • Developmental Toxicity Research : Research has focused on valproic acid's placental transfer, teratogenic potential, and biochemical changes in the fetus, particularly during pregnancy (Cotariu & Zaidman, 1991).

  • Influence on Cerebrospinal Fluid Zidovudine Levels : Valproic acid use in a patient with AIDS resulted in increased cerebrospinal fluid zidovudine levels, potentially contributing to higher AZT levels in the brains of HIV-related encephalopathy patients (Akula et al., 1997).

  • Anticonvulsant and Mood Stabilizer Mechanism : Valproic acid acts through a distinct pathway that involves direct inhibition of histone deacetylase, which may explain its efficacy in treating epilepsy and bipolar disorder (Phiel et al., 2001).

Safety And Hazards

Valproic acid glucuronide may be harmful if swallowed and may cause skin irritation, serious eye irritation, and may damage the unborn child . It may also cause nervous system and reproductive effects, and may damage fertility or the unborn child .

Future Directions

Recent advances in the field of pharmacogenomics have indicated variants of candidate genes that affect valproic acid efficacy and safety . Pharmacogenomics is an important tool not only in further understanding of interindividual variability but also to assess the therapeutic potential of such variability in drug individualization and therapeutic optimization .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKSYIHWRBBHIC-JVWRJRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311881
Record name Valproic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valproic acid glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Valproic acid glucuronide

CAS RN

60113-83-9
Record name Valproic acid glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60113-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valproic acid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALPROATE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB05J7266C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valproic acid glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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